N-Lauroyl-N-methyltaurinic Lauric Anhydride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-Lauroyl-N-methyltaurinic Lauric Anhydride typically involves the reaction of dodecanoic acid (lauric acid) with N-methyltaurine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the anhydride .
Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : N-Lauroyl-N-methyltaurinic Lauric Anhydride can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products: : The major products formed from these reactions include N-Lauroyl-N-methyltaurine and dodecanoic acid .
Scientific Research Applications
N-Lauroyl-N-methyltaurinic Lauric Anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Lauroyl-N-methyltaurinic Lauric Anhydride involves its ability to reduce surface tension and form micelles . This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances . The molecular targets include cell membranes and proteins , where it can alter their interactions and functions .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to N-Lauroyl-N-methyltaurinic Lauric Anhydride include N-Lauroylsarcosine , N-Lauroylglycine , and N-Lauroylglutamic acid .
Uniqueness: : What sets this compound apart is its unique combination of lauroyl and methyltaurine moieties, which provide distinct surfactant properties and make it particularly effective in specific applications .
Properties
Molecular Formula |
C27H53NO5S |
---|---|
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[dodecanoyl(methyl)amino]ethylsulfonyl dodecanoate |
InChI |
InChI=1S/C27H53NO5S/c1-4-6-8-10-12-14-16-18-20-22-26(29)28(3)24-25-34(31,32)33-27(30)23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |
InChI Key |
ITIABLRZUOFTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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